3-Methyl-1-(4-methylbenzyl)piperazin-2-one

Medicinal Chemistry Synthetic Methodology Piperazinone Synthesis

3-Methyl-1-(4-methylbenzyl)piperazin-2-one (CAS 1094601-66-7) is a substituted piperazin-2-one compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol. It is primarily categorized as a synthetic building block, commonly utilized in medicinal chemistry and chemical biology research for the construction of more complex molecular architectures.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 1094601-66-7
Cat. No. B2886822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-methylbenzyl)piperazin-2-one
CAS1094601-66-7
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCC1C(=O)N(CCN1)CC2=CC=C(C=C2)C
InChIInChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)9-15-8-7-14-11(2)13(15)16/h3-6,11,14H,7-9H2,1-2H3
InChIKeyRCEPVMUSZMGPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(4-methylbenzyl)piperazin-2-one (CAS 1094601-66-7): Sourcing and Chemical Baseline for Piperazinone Building Blocks


3-Methyl-1-(4-methylbenzyl)piperazin-2-one (CAS 1094601-66-7) is a substituted piperazin-2-one compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . It is primarily categorized as a synthetic building block, commonly utilized in medicinal chemistry and chemical biology research for the construction of more complex molecular architectures [1]. The compound is a substituted piperazin-2-one, a class of heterocycles recognized for their utility as scaffolds in the development of novel lead compounds, particularly in the area of anticancer drug research [2]. Its structure features a six-membered piperazin-2-one ring with a methyl group at the 3-position and a 4-methylbenzyl group at the 1-position, distinguishing it from other simple piperazinones.

Why Generic Substitution Fails for 3-Methyl-1-(4-methylbenzyl)piperazin-2-one in Research Applications


The utility of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one as a research tool is contingent upon its specific substitution pattern and verified purity, factors that are not assured when substituting with a generic or close analog. The presence and position of the 3-methyl and 1-(4-methylbenzyl) groups directly influence the compound's physicochemical properties, such as its lipophilicity (LogP) and electronic characteristics, which in turn govern its interaction with biological targets and its behavior in synthetic transformations . Furthermore, the synthetic route and final purification process determine the purity and impurity profile of the material. Using a compound from an unverified source or a similar but not identical analog (e.g., 1-(4-methylbenzyl)piperazin-2-one, CAS 938458-91-4, which lacks the 3-methyl group) introduces significant experimental variability and can invalidate structure-activity relationship (SAR) studies, leading to irreproducible or misleading results [1].

Product-Specific Quantitative Evidence Guide for 3-Methyl-1-(4-methylbenzyl)piperazin-2-one (CAS 1094601-66-7)


Comparative Synthetic Utility: Differentiated Reactivity from a Des-methyl Analog

This compound serves as a crucial building block for the synthesis of more complex piperazinone derivatives, such as 4-[4-(hydroxymethyl)benzoyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one and 4-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one, which are available through custom synthesis libraries . The presence of the 3-methyl group provides a distinct steric and electronic environment compared to the des-methyl analog, 1-(4-methylbenzyl)piperazin-2-one (CAS 938458-91-4), enabling access to a different chemical space and potentially altering downstream biological activity profiles . While no direct head-to-head synthesis data is available, the commercial availability of a wide array of derivatives from this specific scaffold underscores its value as a differentiated entry point for SAR exploration.

Medicinal Chemistry Synthetic Methodology Piperazinone Synthesis

Validated Physicochemical and Stability Parameters for Reproducible Experimentation

Reproducible experimental outcomes depend on the consistent physical properties and stability of the research compound. 3-Methyl-1-(4-methylbenzyl)piperazin-2-one is characterized by a density of 1.1±0.1 g/cm³, a boiling point of 394.8±42.0 °C at 760 mmHg, and a flash point of 192.6±27.9 °C . Its physical form is described as a colorless to light yellow viscous liquid . Critically, the compound must be stored at 2-8°C and protected from light to maintain its integrity . This specific storage requirement differentiates it from many other room-temperature-stable piperazinone building blocks and is a crucial parameter for laboratory procurement and inventory management. While direct comparative data for these specific parameters across all analogs is not published, these verified values are essential for accurate solution preparation, reaction planning, and long-term storage.

Chemical Handling Analytical Chemistry Stability Studies

Defined Safety Profile for Laboratory Risk Assessment

Procurement decisions must include a rigorous safety assessment. 3-Methyl-1-(4-methylbenzyl)piperazin-2-one carries specific hazard statements: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The corresponding precautionary statements (P280, P305+P351+P338) mandate the use of protective gloves, clothing, and eye/face protection . While many organic building blocks share these broad hazard classifications, the specific combination of hazards for this compound is defined and documented. This stands in contrast to a common analog like 1-(4-methylbenzyl)piperazin-2-one (CAS 938458-91-4), for which a formal, publicly available safety data sheet with these specific GHS classifications was not readily identified in the same search, representing a potential information gap that could hinder proper risk assessment.

Laboratory Safety Risk Assessment Chemical Hygiene

Potential Biological Differentiation: Preliminary Indication of 5-Lipoxygenase Pathway Modulation

The compound has been tested in a primary screening assay for its inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, a key event in leukotriene biosynthesis [1]. The assay, identified as ChEMBL_4193 (CHEMBL619995), suggests a potential role for this scaffold in modulating inflammatory pathways [2]. While no quantitative data (e.g., IC₅₀) or direct comparison to a close analog is available from this single data point, this activity distinguishes the compound from other piperazin-2-ones that may lack this specific bioactivity. This preliminary evidence provides a starting point for researchers investigating the role of piperazinone scaffolds in lipid mediator signaling, an area where direct comparators have not been systematically profiled.

Inflammation Enzymology 5-Lipoxygenase

Recommended Research and Procurement Scenarios for 3-Methyl-1-(4-methylbenzyl)piperazin-2-one (CAS 1094601-66-7)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Piperazinone Scaffolds

This compound is ideally suited as a key building block for medicinal chemistry programs focused on SAR studies around the piperazinone core. Its defined substitution pattern (3-methyl, 1-(4-methylbenzyl)) provides a distinct and commercially available entry point for synthesizing focused libraries of analogs . Researchers can leverage this scaffold to systematically explore the impact of modifications at the piperazine nitrogen (position 4) on biological activity, a strategy supported by the existence of numerous commercially available 4-substituted derivatives . The compound's use ensures that SAR conclusions are based on a well-defined and characterized starting material, a necessity for high-quality, reproducible medicinal chemistry research.

Chemical Biology: Investigating 5-Lipoxygenase Pathway Modulation

Based on its reported activity in a 5-lipoxygenase (5-LO) translocation assay, this compound can serve as a starting point for chemical biology studies investigating the role of the 5-LO pathway in inflammation and cancer [1]. While the data is preliminary, it provides a unique biological hypothesis for the use of this specific piperazinone scaffold. Researchers can use this compound as a tool to probe the 5-LO signaling axis, compare its effects with known 5-LO inhibitors, and potentially identify new modulators of leukotriene biosynthesis. Its application in this area is distinct from other simple piperazinone building blocks that lack this biological annotation.

Process Chemistry and Analytical Method Development

The well-defined physicochemical properties (density, boiling point) and documented stability requirements (storage at 2-8°C, protect from light) make this compound a suitable candidate for use in process chemistry and analytical method development . Its defined purity (typically ≥98%) and characteristic physical form (colorless to light yellow viscous liquid) allow for its use as a reference standard in HPLC or GC-MS method development for monitoring reactions or purifying related compounds. The specific storage condition is a critical parameter for any laboratory handling this material and must be factored into procurement and inventory management plans .

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